molecular formula C29H33FO9S B1213493 Dexamethasone-21-sulfobenzoate CAS No. 16978-57-7

Dexamethasone-21-sulfobenzoate

カタログ番号: B1213493
CAS番号: 16978-57-7
分子量: 576.6 g/mol
InChIキー: TWQWRHIQRAZHPR-XNXCGYEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexamethasone-21-sulfobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C29H33FO9S and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dexamethasone-21-sulfobenzoate (DSB) is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of dexamethasone, characterized by the addition of a sulfobenzoate group. Its chemical formula is C29H33FO9SC_{29}H_{33}FO_{9}S, with an average molecular weight of approximately 576.63 g/mol . The structure enhances its solubility and bioavailability compared to dexamethasone alone.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that DSB exhibits distinct absorption, distribution, metabolism, and excretion characteristics compared to other formulations of dexamethasone. Key findings include:

  • Absorption : After administration, DSB shows slower conversion to active dexamethasone, with only 25% conversion observed within several hours post-injection . This results in prolonged systemic exposure.
  • Half-life : The half-life of DSB varies based on the route of administration, being approximately 5.4 hours for intravenous and 7.4 hours for intramuscular routes .
  • Bioavailability : Studies indicate that the mean residence time of dexamethasone following DSB administration is significantly longer than that following dexamethasone phosphate (DP), which has implications for dosing regimens in clinical settings .

Table 1: Pharmacokinetic Parameters of this compound

ParameterIntravenous (i.v.)Intramuscular (i.m.)
Conversion to Dexamethasone (%)25%25%
Half-life (hours)5.47.4
Mean Residence Time (hours)10.4 - 11.610.4 - 11.6

Biological Activity

The biological activity of DSB is primarily attributed to its glucocorticoid effects, which include:

  • Anti-inflammatory Effects : DSB has been shown to significantly reduce inflammation in various models, including ocular conditions such as blepharitis and otitis externa .
  • Immunosuppressive Effects : It suppresses lymphocyte proliferation and cytokine production, making it effective in treating autoimmune disorders .

Case Studies

  • Ocular Inflammation : A clinical trial involving patients with inflammatory eye diseases demonstrated that DSB effectively reduced symptoms and signs of inflammation when used in conjunction with antibiotics. Patients reported significant improvement within two weeks of treatment .
  • Intravitreal Implantation : In animal studies using a sustained-release dexamethasone implant, similar pharmacokinetic profiles were observed for DSB as for dexamethasone, indicating prolonged therapeutic effects in managing posterior segment diseases .

Clinical Applications

This compound is utilized in various clinical settings:

  • Ophthalmology : It is commonly prescribed for inflammatory eye conditions due to its potent anti-inflammatory properties.
  • Dermatology : Used in combination therapies for skin disorders where inflammation is a key concern.
  • Autoimmune Diseases : Effective in managing conditions like rheumatoid arthritis due to its immunosuppressive effects.

科学的研究の応用

Pharmacological Properties

Dexamethasone-21-sulfobenzoate acts as a glucocorticoid receptor agonist, exhibiting anti-inflammatory effects through the modulation of immune responses. It is particularly noted for its prolonged half-life compared to other dexamethasone formulations, which enhances its utility in chronic conditions requiring sustained therapeutic effects .

Dermatological Uses

This compound is employed in treating various skin conditions, including:

  • Eczema : A study demonstrated that this compound can effectively reduce inflammation and itching associated with eczema when applied topically .
  • Steroid Acne : Research indicates that while it does not alter skin surface lipids significantly, it increases free fatty acids, which may influence the pathogenesis of steroid acne .

Ophthalmic Applications

This compound is utilized in ophthalmology for treating inflammatory eye diseases:

  • Blepharitis : this compound is combined with antibiotics to treat this condition effectively .
  • Uveitis and Diabetic Macular Edema : Its ability to penetrate ocular tissues makes it suitable for managing these conditions, as evidenced by pharmacokinetic studies showing sustained release in the vitreous humor .

Systemic Use

The compound has been explored for systemic applications, particularly in:

  • Autoimmune Disorders : It is used to manage conditions such as rheumatoid arthritis and systemic lupus erythematosus due to its immunosuppressive properties .
  • Respiratory Conditions : this compound has been administered for conditions like bronchial asthma, where inflammation control is crucial .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant differences compared to other formulations like dexamethasone phosphate. For instance, only 25% of the compound converts into active dexamethasone, resulting in a longer mean residence time (10.4 - 11.6 hours) after administration compared to dexamethasone phosphate (6.1 hours) . This extended action may provide advantages in chronic treatment settings.

Case Studies and Research Findings

StudyApplicationFindings
Eczema TreatmentSignificant reduction in inflammation observed after 26 days of topical application.
PharmacokineticsDemonstrated longer half-life and reduced lymphocyte suppression compared to dexamethasone phosphate.
Ocular ConditionsSustained-release profiles showed effective drug concentration maintenance over time in both vitrectomized and non-vitrectomized eyes.
Autoimmune DisordersEffective management of symptoms in rheumatoid arthritis patients with reduced side effects due to targeted delivery systems.

化学反応の分析

Reaction Scheme

  • Formation of 21-mesylate intermediate :
    Dexamethasone reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form dexamethasone-21-mesylate .

  • Nucleophilic substitution :
    The mesylate intermediate undergoes reaction with sodium 3-sulfobenzoate in polar aprotic solvents (e.g., dimethylformamide, DMF) under nitrogen at 90–95°C .

    Dexamethasone 21 mesylate+Na2(3 sulfobenzoate)DMF 90 95 CDMSB+NaSO3CH3\text{Dexamethasone 21 mesylate}+\text{Na}_2(\text{3 sulfobenzoate})\xrightarrow{\text{DMF 90 95 C}}\text{DMSB}+\text{NaSO}_3\text{CH}_3

Key Reaction Conditions

ParameterValue/DetailSource
SolventDMF or dimethylsulfoxide (DMSO)
Temperature90–95°C
Reaction Time20 hours
Yield80%

Mechanistic Insight : The reaction proceeds via an SN2S_N2 mechanism, where the sulfobenzoate anion displaces the mesylate leaving group .

Metabolic Hydrolysis to Active Dexamethasone

DMSB acts as a prodrug, requiring enzymatic hydrolysis to release active dexamethasone (D).

Pharmacokinetic Data

ParameterIntravenous (IV)Intramuscular (IM)Source
Half-life of DMSB5.4 hours7.4 hours
Conversion to D25%25%
Mean Residence Time (MRT)10.4–11.6 hours10.4–11.6 hours

Reaction Pathway :

DMSBEsterasesDexamethasone+3 sulfobenzoic acid\text{DMSB}\xrightarrow{\text{Esterases}}\text{Dexamethasone}+3\text{ sulfobenzoic acid}

Critical Factors :

  • Slow hydrolysis contributes to prolonged MRT compared to dexamethasone phosphate .

  • Incomplete conversion (25%) limits acute therapeutic efficacy .

Stability Under Aqueous Conditions

DMSB exhibits pH-dependent solubility and stability:

Solubility Profile

ConditionSolubilitySource
Water (20°C)1.5% (w/v)
Water (95–100°C)17% (w/v)
Organic SolventsInsoluble in ether/benzene; soluble in hot methanol

Degradation :

  • Hydrolyzes rapidly in alkaline conditions due to ester cleavage .

  • Stable in acidic buffers (pH 4–6) .

Functional Group Reactivity

The sulfobenzoate ester governs DMSB’s chemical behavior:

Reactivity Highlights

  • Ester Hydrolysis : Accelerated by esterases in vivo but resistant to non-enzymatic hydrolysis at physiological pH .

  • Sulfonate Group : Enhances water solubility (log P = 1.2 vs. 1.8 for dexamethasone) .

Comparative Pharmacokinetics vs. Dexamethasone Phosphate (DP)

ParameterDMSBDPSource
Bioavailability (D)25%100%
Lymphocyte Suppression50% of DP’s effectFull effect
Clinical UseNon-emergencyAcute therapy

Implications :
DMSB’s delayed release limits utility in emergencies but provides sustained anti-inflammatory effects .

Catalytic Enhancements

  • Catalysts : Dimethylaminopyridine (DMAP) increases acylation efficiency .

  • Solvents : Tetrahydrofuran (THF) reduces side reactions vs. DMF .

特性

CAS番号

16978-57-7

分子式

C29H33FO9S

分子量

576.6 g/mol

IUPAC名

3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid

InChI

InChI=1S/C29H33FO9S/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38)/t16-,21+,22+,23+,26+,27+,28+,29+/m1/s1

InChIキー

TWQWRHIQRAZHPR-XNXCGYEVSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C

異性体SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C

正規SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C

Key on ui other cas no.

16978-57-7

同義語

DDS-21
dexamethasone-21-sulfobenzoate
dexamethasone-21-sulfobenzoate, sodium salt
dexamethasone-21-sulfobenzoate, sodium salt, (11beta,16beta)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。